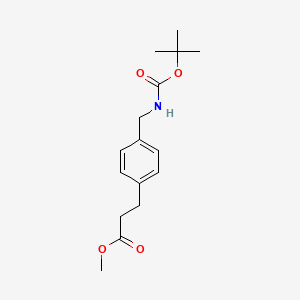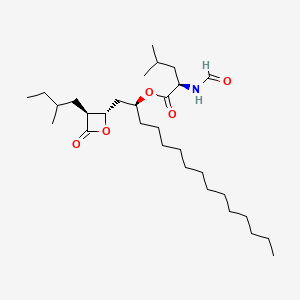
Isopentyl (2R)-Orlistat Tetradecyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl (2R)-Orlistat Tetradecyl Ester is a synthetic ester compound. Esters are a class of organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, cosmetics, and food.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl (2R)-Orlistat Tetradecyl Ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentyl (2R)-Orlistat Tetradecyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).
Reduction: Typically involves LiAlH4 in anhydrous conditions.
Major Products
Hydrolysis: Produces the original carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Forms a new ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Isopentyl (2R)-Orlistat Tetradecyl Ester has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-obesity effects due to its structural similarity to Orlistat, a known lipase inhibitor.
Wirkmechanismus
The mechanism of action of Isopentyl (2R)-Orlistat Tetradecyl Ester involves its interaction with specific molecular targets. For instance, if it acts as a lipase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition can lead to reduced fat absorption and potential weight loss.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A simple ester with a fruity odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a pleasant smell, used in flavorings and perfumes.
Uniqueness
Isopentyl (2R)-Orlistat Tetradecyl Ester is unique due to its specific structural configuration and potential biological activity. Unlike simpler esters, it may have more complex interactions with biological systems, making it a compound of interest for pharmaceutical research.
Conclusion
This compound is a versatile ester with significant potential in various fields, from chemistry and biology to medicine and industry
Eigenschaften
Molekularformel |
C30H55NO5 |
|---|---|
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
[(2S)-1-[(2S,3S)-3-(2-methylbutyl)-4-oxooxetan-2-yl]pentadecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1 |
InChI-Schlüssel |
HJYUNNNEBYSZMW-DSBKNIPBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CC(C)CC)OC(=O)[C@@H](CC(C)C)NC=O |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CC(C)CC)OC(=O)C(CC(C)C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



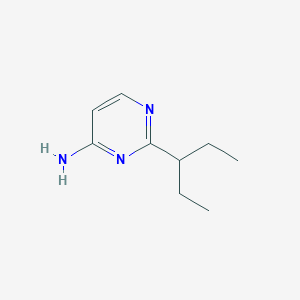
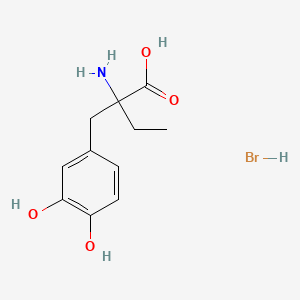
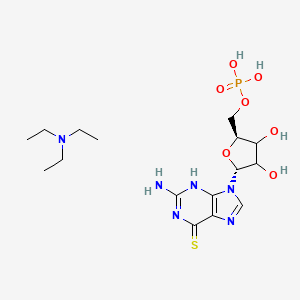
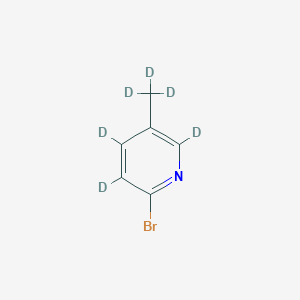
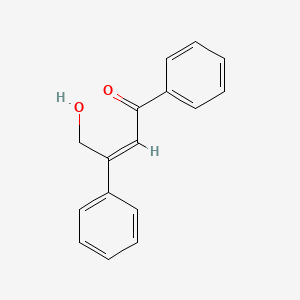
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)


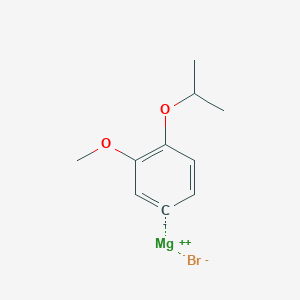
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)


